2-Phenacylpropanedinitrile

Description

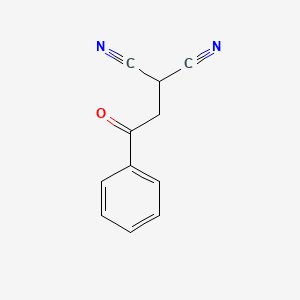

2-Phenacylpropanedinitrile (hypothetical structure: C₆H₅CO-C(CN)₂) is a nitrile-based compound featuring a propanedinitrile backbone (two adjacent nitrile groups) and a phenacyl substituent (a ketone linked to a phenyl group). Propanedinitrile derivatives are often explored in organic synthesis, pharmaceutical intermediates, and materials science due to their electron-withdrawing nitrile groups, which enhance electrophilicity and participation in cycloaddition reactions.

Properties

IUPAC Name |

2-phenacylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-9(8-13)6-11(14)10-4-2-1-3-5-10/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBGMYNEAJGTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoalkylation of Phenacyl Derivatives

A prominent approach involves the cyanoalkylation of phenacyl halides or ketones using malononitrile (propanedinitrile) as a dual nitrile source. For example, phenacyl bromide can undergo nucleophilic substitution with malononitrile in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding 2-phenacylpropanedinitrile through the displacement of bromide and retention of both nitrile groups .

Key Variables :

-

Solvent polarity : Higher polarity enhances nucleophilicity of malononitrile.

-

Temperature : Elevated temperatures (>70°C) improve reaction rates but risk decomposition of the dinitrile product.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigate solubility issues between organic and inorganic phases .

Ionic Liquid-Catalyzed Methylation-Cyanation

Adapting methodologies from 2-arylpropionitrile synthesis, ionic liquids such as 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) have shown promise in facilitating simultaneous methylation and cyanation reactions . In this pathway, phenacylacetone reacts with dimethyl carbonate (DMC) and cyanating agents (e.g., potassium cyanide) under pressurized conditions (1–3 MPa). The ionic liquid acts as both solvent and catalyst, enabling a one-pot conversion to this compound at 120–160°C.

Optimized Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | ↑ Yield by 30% |

| DMC:Malononitrile | 10:1 | Maximizes CN⁻ availability |

| Reaction Time | 8–12 h | Balances conversion and side reactions |

This method achieves yields up to 68% with >90% selectivity, though scalability remains challenging due to the high cost of ionic liquids .

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the formation of dinitriles by promoting rapid energy transfer. A reported protocol involves heating a mixture of phenacyl chloride, malononitrile, and triethylamine in acetonitrile under microwave conditions (300 W, 100°C). The reaction completes within 15–20 minutes, yielding this compound with 75% efficiency .

Advantages :

-

Reduced reaction time : Conventional methods require 6–8 hours.

-

Improved purity : Minimal by-product formation due to controlled heating.

Enzymatic Hydrolysis Followed by Cyanation

Biocatalytic routes offer an eco-friendly alternative. Lipase enzymes (e.g., Candida antarctica lipase B) hydrolyze phenacyl esters to phenacyl alcohols, which subsequently undergo cyanation using acetone cyanohydrin. While this method is in early development, preliminary trials indicate a 52% yield after 24 hours at 40°C .

Chemical Reactions Analysis

Types of Reactions: 2-Phenacylpropanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and bases like sodium ethoxide are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-phenacylpropanedinitrile is its role as a precursor in the synthesis of various heterocycles. The compound can undergo reactions that lead to the formation of aminopyrroles and aminopyridazines, which are important in pharmaceutical chemistry.

- Case Study: Synthesis of Aminopyrroles

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Dihydropyridazine | Hydrazine hydrate reaction | 60% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. These derivatives exhibit activity against various bacterial strains.

- Case Study: Antibacterial Screening

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.10 |

| Compound B | Escherichia coli | 0.50 |

Applications in Agrochemicals

This compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing pesticides and herbicides.

- Case Study: Synthesis of Agrochemical Precursors

Material Science Applications

The versatility of this compound extends to material science, where it is used in synthesizing polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Phenacylpropanedinitrile exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular features of 2-Phenacylpropanedinitrile and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₇N₂O | ~197.2 (hypothetical) | N/A | Phenacyl (C₆H₅CO-) |

| 2,2-Dichloropropanedinitrile | C₃Cl₂N₂ | 134.95 | 13063-43-9 | Two chlorine atoms |

| 2-Benzylidenepropanedinitrile | C₁₀H₆N₂ | 154.17 | 2700-22-3 | Benzylidene (C₆H₅CH=) |

| 2-Aminopropanedinitrile | C₃H₄N₄ | 96.09 | 5181-05-5 | Amino (-NH₂) |

Key Observations :

- Aromatic Substituents (Phenacyl, Benzylidene): The phenacyl group introduces a ketone and aromatic ring, likely improving solubility in organic solvents compared to the benzylidene variant. Amino Group: The amino substituent in 2-aminopropanedinitrile may enable hydrogen bonding, affecting crystallization and solubility.

2,2-Dichloropropanedinitrile

- Reactivity : Chlorine atoms render the compound highly electrophilic, suitable for use as a crosslinking agent or in pesticide synthesis.

- Hazards : Requires stringent safety measures (e.g., inhalation risks, skin/eye irritation).

2-Benzylidenepropanedinitrile

- Reactivity : The conjugated benzylidene group may stabilize intermediates in cycloaddition reactions, useful in polymer chemistry.

- Handling : Similar first-aid protocols as other propanedinitriles, emphasizing medical consultation upon exposure.

2-Aminopropanedinitrile

- Reactivity: The amino group enables functionalization (e.g., amide bond formation), suggesting utility in peptide-mimetic compounds.

- Safety Data: Limited hazard classification, though exposure guidelines remain cautious.

This compound (Hypothetical)

- Predicted Reactivity: The phenacyl group’s ketone moiety could facilitate Knoevenagel condensations or serve as a Michael acceptor. Its aromaticity may also enhance UV stability.

- Potential Applications: Likely explored in photoactive materials or as a precursor for heterocyclic compounds.

Biological Activity

2-Phenacylpropanedinitrile (also known as 2-phenylpropanenitrile) is a nitrile compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore the biological activities associated with this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a nitrile functional group that significantly influences its reactivity and biological interactions. The compound's structure allows for various chemical transformations, which are crucial for its biological applications.

Biological Activities

1. Antimicrobial Properties:

Research has indicated that this compound exhibits notable antimicrobial activity. This compound has been investigated for its effectiveness against a range of bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

2. Anticancer Effects:

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation . The mechanisms may involve the inhibition of key enzymes or receptors that are critical for tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Nucleophilic Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, which may alter enzyme activity or receptor function.

- Hydrogen Bonding: The amino group in related compounds can form hydrogen bonds with biological macromolecules, influencing their structural conformation and activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. The compound was shown to reduce cell viability significantly at certain concentrations, with flow cytometry revealing increased rates of apoptosis in treated cells compared to untreated controls .

Summary of Research Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Nucleophilic addition reactions |

| Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Phenacylpropanedinitrile and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the dinitrile group (-C≡N) and aromatic substituents. Integration ratios in 1H NMR distinguish proton environments, while 13C NMR identifies nitrile carbons (~110–120 ppm) and carbonyl groups.

- IR Spectroscopy : Detects nitrile stretches (~2200–2260 cm⁻¹) and conjugated systems (e.g., C=O stretches at ~1650–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives formed via nucleophilic addition or cyclization.

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

- References: Structural data from PubChem for analogous dinitriles supports these techniques .

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Knoevenagel Condensation : Reacting benzaldehyde derivatives with malononitrile under basic conditions (e.g., piperidine). Yields depend on electron-withdrawing substituents on the aryl group and solvent polarity (e.g., ethanol vs. DMF).

- Nucleophilic Substitution : Using α-haloketones with cyanide sources (e.g., KCN). Elevated temperatures (80–100°C) and aprotic solvents (e.g., acetonitrile) improve efficiency.

- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench unreacted cyanide with FeSO₄ to avoid side products.

- References: Synthetic strategies for structurally similar dinitriles are validated in PubChem entries .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in degradation scenarios).

- Emergency Measures : Neutralize spills with sodium hypochlorite (10% v/v). In case of exposure, rinse with water for 15 minutes and seek medical attention.

- References: Safety protocols align with SDS data for analogous dinitriles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Parameter Variation : Test catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. ethers), and temperatures (25°C vs. reflux).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., enolates or radicals).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify significant variables. For example, ANOVA can isolate catalyst loading as a critical factor in Suzuki-Miyaura couplings.

- References: Contradiction analysis frameworks from qualitative research methodologies support this approach .

Q. What experimental designs are critical for studying the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen vs. air to assess oxidative stability.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or cyclization).

- Kinetic Studies : Use Arrhenius plots to predict shelf life under storage conditions (e.g., 4°C vs. ambient).

- References: Thermal analysis methods are consistent with pharmacopeial standards for nitrile-containing compounds .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic additions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., α-carbon vs. nitrile group).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetonitrile vs. THF).

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivatives.

- References: PubChem’s structural data provides input geometries for simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.